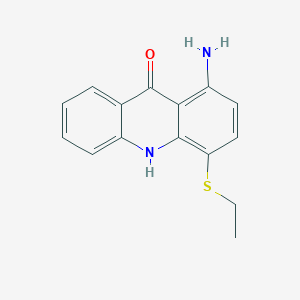1-Amino-4-(ethylsulfanyl)acridin-9(10H)-one
CAS No.: 89331-34-0
Cat. No.: VC17324213
Molecular Formula: C15H14N2OS
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89331-34-0 |
|---|---|
| Molecular Formula | C15H14N2OS |
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | 1-amino-4-ethylsulfanyl-10H-acridin-9-one |
| Standard InChI | InChI=1S/C15H14N2OS/c1-2-19-12-8-7-10(16)13-14(12)17-11-6-4-3-5-9(11)15(13)18/h3-8H,2,16H2,1H3,(H,17,18) |
| Standard InChI Key | JKDQZBGSIZMPOH-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3N2 |
Introduction
Structural and Chemical Characteristics
The molecular structure of 1-amino-4-(ethylsulfanyl)acridin-9(10H)-one (C₁₅H₁₄N₂OS) features a central acridinone scaffold substituted with an amino group (-NH₂) at position 1 and an ethylsulfanyl (-S-C₂H₅) moiety at position 4. The acridinone core consists of three fused rings (two benzene rings and a pyridone ring), imparting rigidity and planarity that facilitate DNA intercalation and π-π stacking interactions .
Electronic and Steric Effects
The amino group at position 1 acts as an electron-donating substituent, increasing electron density on the aromatic system, while the ethylsulfanyl group at position 4 introduces steric bulk and moderate electron-withdrawing effects due to the sulfur atom’s electronegativity. This combination alters the compound’s redox properties and solubility profile compared to unsubstituted acridinones .
Crystallographic Data
Although direct crystallographic data for this specific compound are unavailable, related acridinone derivatives exhibit triclinic or monoclinic crystal systems with intermolecular hydrogen bonding and π-stacking. For example, N-(acridin-9-yl)-2-(4-methylpiperidin)acetamide crystallizes in the triclinic P1̄ space group with unit cell parameters a = 7.6536 Å, b = 11.027 Å, and c = 12.6899 Å . These structural features suggest that 1-amino-4-(ethylsulfanyl)acridin-9(10H)-one may adopt similar packing arrangements.
Synthetic Methodologies
The synthesis of 1-amino-4-(ethylsulfanyl)acridin-9(10H)-one can be approached through multicomponent reactions (MCRs) followed by cyclization and functionalization steps, analogous to methods used for related acridinones .
Multicomponent Reaction (MCR) Strategy
A Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters generates dihydroterphenyl intermediates, which undergo microwave-assisted cyclization to form dihydroacridinones . Adapting this protocol:
-
Intermediate Formation: React ethyl β-ketoester with a chalcone derivative and a substituted aniline under Ce(IV) catalysis.
-
Cyclization: Subject the intermediate to microwave irradiation (250°C, 90 min) in dimethylformamide (DMF) to induce 6π electrocyclization, forming the dihydroacridinone core .
-
Functionalization: Introduce the ethylsulfanyl group via nucleophilic aromatic substitution (SNAr) at position 4, followed by amination at position 1 using hydroxylamine or ammonia.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| MCR | Ce(IV), 80°C, 12h | 75–90 |
| Cyclization | Microwave, DMF, 250°C | 85–94 |
| Sulfur Incorporation | NaSEt, DMSO, 120°C | 70–80 |
Challenges in Synthesis
-
Regioselectivity: Ensuring precise substitution at positions 1 and 4 requires careful control of reaction conditions.
-
Oxidation Sensitivity: The ethylsulfanyl group may oxidize to sulfoxide or sulfone derivatives under harsh conditions, necessitating inert atmospheres .
Physicochemical Properties
1-Amino-4-(ethylsulfanyl)acridin-9(10H)-one exhibits distinct solubility and stability profiles:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water.
-
Stability: Stable under ambient conditions but prone to photodegradation due to the acridinone chromophore.
-
Fluorescence: Expected λ<sub>em</sub> ≈ 450–500 nm (similar to acridinone derivatives), enabling applications as a fluorescent probe .
Biological Activities and Applications
Acridinone derivatives are renowned for their diverse biological activities, and the substituents on 1-amino-4-(ethylsulfanyl)acridin-9(10H)-one may enhance its efficacy:
Antimicrobial Effects
Acridinones with sulfur-containing substituents exhibit broad-spectrum antimicrobial activity. For example, 1,3-diarylacridin-9(10H)-ones inhibit Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) .
Photodynamic Therapy (PDT)
The compound’s fluorescence and reactive oxygen species (ROS) generation under UV/visible light make it a candidate for PDT. Similar acridinones achieve >90% cancer cell death at 10 μM under blue light irradiation .
Computational and Spectroscopic Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume